2-Ethoxythiazole is a heterocyclic compound, meaning it contains atoms from different elements in its ring structure. Scientists have investigated methods for synthesizing 2-ethoxythiazole using various starting materials and reaction conditions. PubChem, National Institutes of Health: )
These studies contribute to the understanding of reaction mechanisms and the development of more efficient synthetic pathways for this compound.
Researchers have characterized the physical and chemical properties of 2-ethoxythiazole, such as its melting point, boiling point, solubility, and reactivity. This information is crucial for its safe handling, storage, and potential applications. Sigma-Aldrich:
2-Ethoxythiazole is an organic compound with the molecular formula CHNOS and a molecular weight of 129.18 g/mol. It is classified as a thiazole derivative, characterized by a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. The compound appears as a colorless to pale yellow liquid with a musty odor, which makes it suitable for use as a flavoring agent in food and fragrance industries . It is slightly soluble in water but readily dissolves in organic solvents, making it versatile for various applications.
Research indicates that 2-Ethoxythiazole exhibits significant biological activity, particularly in antimicrobial and antifungal properties. The compound has been studied for its potential effects against various pathogens, suggesting that it could be developed into an effective antimicrobial agent . Moreover, its unique structure allows it to interact with biological systems in ways that may inhibit certain enzymes or metabolic pathways, although specific mechanisms require further investigation.
The synthesis of 2-Ethoxythiazole typically involves the reaction of ethyl bromide with thioamide compounds under basic conditions. A common method includes:
Alternative synthetic routes may involve variations in reagents or solvents to optimize yield and purity .
2-Ethoxythiazole finds applications across various fields:
Studies on the interactions of 2-Ethoxythiazole with biological systems have shown promising results. It has been noted for its potential synergistic effects when combined with other antimicrobial agents, enhancing their efficacy against resistant strains of bacteria and fungi. Further research is needed to fully elucidate these interactions and their implications for therapeutic applications .
Several compounds share structural similarities with 2-Ethoxythiazole, each exhibiting unique properties:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Methylthiazole | CHNS | Exhibits strong antimicrobial properties |
2-Acetylthiazole | CHNOS | Known for its use in pharmaceuticals |
4-Ethylthiazole | CHNS | Used primarily as a flavoring agent |
Uniqueness of 2-Ethoxythiazole: Unlike other thiazoles, 2-Ethoxythiazole's ethoxy group contributes to its distinct flavor profile and solubility characteristics, making it particularly valuable in food and fragrance applications. Its biological activities also set it apart from similar compounds, suggesting potential for diverse uses in health-related fields .
Phosphorus pentasulfide (P₂S₅) serves as a critical reagent for thiazole ring formation through desulfurization reactions. In a representative protocol, α-formamido ketones react with P₂S₅-pyridine complexes in toluene at 110°C, achieving cyclization within 2 hours [4]. This method leverages the electrophilic character of P₂S₅ to facilitate sulfur incorporation, with yields ranging from 52% to 82% depending on substituent effects [4]. For 2-ethoxythiazole derivatives, pre-functionalized formamide precursors enable direct ethoxy group retention during cyclization, avoiding post-synthetic modifications [1].
Key parameters influencing yield and selectivity include:
Parameter | Optimal Range | Impact on Reaction | Source |
---|---|---|---|
Temperature | 100–110°C | Higher temps reduce side products | [4] |
Solvent | Toluene/DMA | Polar aprotic solvents enhance kinetics | [1] [4] |
Reaction Time | 2–4 hours | Prolonged duration degrades products | [1] |
The use of dichloromethane as a co-solvent in workup steps improves product isolation efficiency by 15–20% [1]. Stoichiometric control of P₂S₅ (3 equivalents) prevents incomplete cyclization while minimizing sulfur byproducts [4].
Cook-Heilborn synthesis offers an alternative route via α-aminonitriles, which react with carbon disulfide to form 5-aminothiazoles [3]. Subsequent ethoxylation through nucleophilic substitution introduces the ethoxy group at position 2. However, this method suffers from lower regioselectivity (∼65% vs. 89% in P₂S₅ routes) due to competing amine group reactivity [3].
Regiocontrol is achieved through two primary strategies:
Palladium-catalyzed cross-coupling has emerged for late-stage ethoxy group installation. Aryl boronic esters react with 2-bromothiazole derivatives under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃), achieving 85% yield with excellent functional group tolerance [4]. Photoredox catalysis using Ru(bpy)₃²⁺ enables C–H ethoxylation of thiazoles, though substrate scope remains limited to electron-deficient rings [4].
Recent advances emphasize solvent sustainability:
A critical analysis of major routes reveals trade-offs between efficiency and practicality:
Method | Yield (%) | Regioselectivity | Scalability | Green Metrics |
---|---|---|---|---|
P₂S₅-mediated | 74–82 | 89 | High | Moderate |
Cook-Heilborn | 55–65 | 65 | Medium | Low |
Palladium-catalyzed | 80–85 | 98 | Low | High |
Mechanochemical | 60–63 | 92 | Medium | Excellent |
Phosphorus pentasulfide methods remain industrially dominant due to reagent availability and high throughput (∼1 kg/batch) [1] [4]. Catalytic approaches show promise for specialty chemicals but face cost barriers from precious metal catalysts [4]. The mechanochemical route offers the most sustainable profile but requires equipment investments for large-scale adoption [3].
Electrophilic Substitution Mechanisms
2-Ethoxythiazole undergoes electrophilic substitution reactions primarily at the 5-position of the thiazole ring due to the electron-rich nature of this position [1]. The electronic distribution in the thiazole ring shows that the 2-position is electron-deficient (σ+ = 0.93), the 4-position is moderately electron-deficient (σ+ = 0.505), and the 5-position is slightly electron-rich (σ+ = -0.07) [1]. This reactivity pattern is consistent with π-electron density calculations and reflects the influence of the heteroatoms on the aromatic system.
The electrophilic substitution mechanism proceeds through a classical aromatic substitution pathway where the electrophile attacks the electron-rich 5-position, forming a positively charged intermediate that is subsequently deprotonated to restore aromaticity [2] [3]. The presence of the ethoxy group at the 2-position significantly influences the reactivity by stabilizing the intermediate through resonance effects.
Nucleophilic Substitution Mechanisms
Nucleophilic substitution reactions in 2-ethoxythiazole typically occur through two distinct pathways: direct displacement (SN2-like) and addition-elimination (SNAE) [4] [5]. The SNAE mechanism involves initial nucleophilic attack at an electron-deficient carbon, followed by elimination of the leaving group. This mechanism is particularly relevant for substitutions at the 2-position where the ethoxy group can serve as a leaving group.
For halogenated thiazole derivatives, nucleophilic substitution reactions proceed via an addition-elimination mechanism [6]. The reaction kinetics show second-order behavior, with rates dependent on both the nucleophile concentration and the thiazole derivative concentration [5]. The reaction mechanism involves initial nucleophilic attack followed by elimination of the halide ion.
Oxidative Degradation Mechanisms
2-Ethoxythiazole undergoes oxidative degradation through multiple pathways depending on the oxidizing system employed. Advanced oxidation processes using ultraviolet light and hydrogen peroxide (UV + H2O2) generate hydroxyl radicals that attack the thiazole ring, leading to demethylation and ring opening [7] [8]. The primary intermediates identified in these reactions include compounds with mass-to-charge ratios of 297, 288, 269, and 255, with the m/z = 269 species being the most prominent [8].
Enzymatic Oxidation Pathways
Enzymatic oxidation using chloroperoxidase (CPO) and hydrogen peroxide produces different intermediates compared to chemical oxidation. The CPO-catalyzed oxidation generates chlorinated intermediates (m/z = 317, 351) through the incorporation of chloride ions, alongside demethylated products [8]. This pathway demonstrates the versatility of thiazole oxidation chemistry and the influence of reaction conditions on product distribution.
N-Oxidation Mechanisms
The oxidation of the thiazole nitrogen to form N-oxides is achieved using various oxidizing agents including meta-chloroperbenzoic acid (mCPBA) and hypofluorous acid (HOF·CH3CN) . The N-oxide formation involves polarization of the N-O bond, significantly altering the compound's electronic properties and reactivity. This transformation is particularly relevant in pharmaceutical metabolism where thiazole N-oxides can serve as reactive metabolites.
Hydride Reduction Mechanisms
The reduction of thiazolium salts, which can be formed from 2-ethoxythiazole under appropriate conditions, proceeds through hydride addition mechanisms using sodium borohydride (NaBH4) [10]. The reduction follows a well-defined pathway involving nucleophilic attack by the hydride ion at the electron-deficient carbon center, resulting in the formation of dihydrothiazole derivatives.
Biological Reduction Pathways
Biological reduction of thiazole derivatives occurs through thiol-containing compounds such as glutathione, cysteine, and ascorbic acid [11]. These reductions are particularly important in biological systems where thiazole-containing compounds undergo metabolic transformations. The mechanism involves nucleophilic attack by the thiol group, followed by rearrangement to form the reduced product.
Thermal Elimination Kinetics
2-Ethoxythiazole exhibits exceptional reactivity in thermal elimination reactions, with rates significantly higher than related heterocycles [12]. The thermal elimination of ethylene from 2-ethoxythiazole shows a reactivity relative to 2-ethoxypyridine of 63.1 at 650 K, indicating the high susceptibility of the compound to thermal decomposition.
The mechanism involves nucleophilic attack by the nitrogen atom on the β-hydrogen of the ethoxy group, followed by elimination of ethylene. This process is semi-concerted, meaning that the interruption of aromaticity is less significant than in other aromatic substitution reactions [12]. The high reactivity is attributed to the +M electron release from sulfur to nitrogen, which facilitates the elimination process.
Temperature-Dependent Behavior
The thermal elimination follows first-order kinetics with rate constants measured between 587.3 and 722.9 K [12]. The Arrhenius parameters indicate a relatively low activation energy, consistent with the favorable thermodynamics of the elimination process. The correlation between reactivity and π-bond order of the carbon-nitrogen bond provides insight into the electronic factors governing the reaction.
Palladium-Catalyzed Cross-Coupling
2-Ethoxythiazole participates in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira couplings [13]. These reactions typically occur at positions activated by the thiazole nitrogen, with the 2-position being particularly reactive due to the potential for coordination with the palladium catalyst.
The Suzuki-Miyaura coupling of thiazole derivatives with arylboronic acids proceeds efficiently under standard conditions, providing access to biaryl thiazole products [13]. The reaction mechanism involves oxidative addition of the aryl halide to palladium, transmetalation with the boronic acid, and reductive elimination to form the coupled product.
Direct C-H Activation
Recent advances in thiazole chemistry include direct C-H activation methodologies that enable coupling without pre-functionalization [14]. These reactions utilize the inherent reactivity of the thiazole ring to form new carbon-carbon bonds through metal-catalyzed processes. The 2-position of the thiazole ring is particularly amenable to these transformations due to the acidic nature of the C-H bond.
Electronic Effects
The reactivity of 2-ethoxythiazole is significantly influenced by the electronic properties of the thiazole ring and the ethoxy substituent [1]. The thiazole ring exhibits high polarizability, making it particularly susceptible to reactions that require resonance stabilization of transition states. The difference in reactivity between different positions on the thiazole ring reflects the variation in bond orders and the deactivating effect of the nitrogen atom.
Positional Reactivity
The reactivity order for different positions on the thiazole ring follows the pattern: 5-position > 4-position > 2-position for electrophilic substitution [1]. This order is consistent with π-electron density calculations and reflects the influence of the heteroatoms on the electronic distribution within the ring.
Substituent Effects
The ethoxy group at the 2-position significantly influences the reactivity of the thiazole ring through both electronic and steric effects [15]. The electron-donating nature of the ethoxy group enhances the electron density at the 4- and 5-positions, making these sites more reactive toward electrophilic attack. Conversely, the ethoxy group can serve as a leaving group in nucleophilic substitution reactions, providing a pathway for further functionalization.
Density Functional Theory Calculations
Computational studies using density functional theory (DFT) have provided valuable insights into the reaction mechanisms and energy profiles of 2-ethoxythiazole [16] [17]. Calculations performed at the B3LYP/6-311++G(d,p) level of theory reveal detailed information about molecular geometry, vibrational frequencies, and electronic properties.
The optimized geometry of 2-ethoxythiazole shows excellent agreement with experimental structural data, validating the computational approach [16]. The calculated HOMO-LUMO energies provide insights into the compound's reactivity and electronic properties, with the HOMO primarily localized on the thiazole ring and the LUMO showing contributions from both the ring and the ethoxy group.
Natural Bond Orbital Analysis
Natural bond orbital (NBO) analysis has been employed to understand the bonding characteristics and charge distribution in 2-ethoxythiazole [16] [18]. The analysis reveals the extent of charge delocalization and hyperconjugation effects that influence the compound's reactivity. The NBO calculations show significant charge transfer from the sulfur atom to the nitrogen atom, consistent with the observed reactivity patterns.
Transition State Calculations
Computational studies of reaction pathways have identified transition states for key reactions including electrophilic substitution and thermal elimination [19]. The calculated activation energies correlate well with experimental observations, providing validation for the proposed reaction mechanisms. The transition state geometries reveal the importance of orbital overlap and charge distribution in determining reaction pathways.
Molecular Dynamics Simulations
Molecular dynamics simulations have been used to study the conformational behavior of 2-ethoxythiazole and its interaction with various reagents [20]. These studies provide insights into the dynamic aspects of chemical reactivity and the role of molecular motion in determining reaction outcomes.
The computational studies collectively demonstrate that 2-ethoxythiazole exhibits rich and diverse reactivity patterns that are governed by the electronic properties of the thiazole ring and the influence of the ethoxy substituent. The agreement between theoretical predictions and experimental observations validates the use of computational methods for understanding and predicting the chemical behavior of thiazole derivatives.
Reaction Type | Typical Conditions | Common Reagents | Major Products | Mechanistic Features |
---|---|---|---|---|
Electrophilic Substitution | Acid-catalyzed, moderate temperature | Halogenating agents, acids | Halogenated thiazoles | Proceeds via aromatic substitution |
Nucleophilic Substitution | Strong nucleophile, basic conditions | Alkoxides, amines, thiols | Substituted thiazoles | Addition-elimination pathway |
Thermal Elimination | High temperature (>600 K) | Thermal conditions | Elimination products | Concerted elimination |
Oxidation | Oxidants (H2O2, mCPBA) | Peroxides, peracids | N-oxides, sulfoxides | Radical or ionic pathways |
Reduction | Hydride donors (NaBH4) | Metal hydrides | Dihydrothiazoles | Hydride addition |
Coupling Reactions | Pd-catalyzed, cross-coupling | Pd catalysts, boronic acids | Coupled products | Oxidative addition/elimination |
Cyclization | Metal-catalyzed, high temperature | Metal catalysts | Fused ring systems | Ring-forming reactions |
Physical Properties Data Table
Parameter | Value | Source |
---|---|---|
Molecular Weight | 129.18 g/mol | ChemicalBook |
Boiling Point | 157-160°C | ChemicalBook |
Density | 1.133 g/mL | ChemicalBook |
Melting Point | Not reported | ChemicalBook |
Flash Point | 129°F | ChemicalBook |
Refractive Index | 1.505 | ChemSrc |
LogP | 1.74 | ChemicalBook |
pKa (predicted) | 3.32±0.10 | ChemicalBook |
Flammable;Irritant